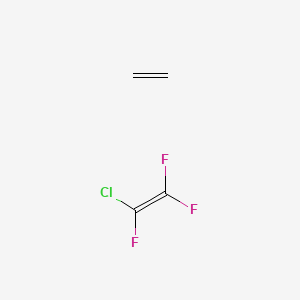
1-chloro-1,2,2-trifluoroethene;ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ethene, chlorotrifluoro-, polymer with ethene involves the copolymerization of ethene and chlorotrifluoroethylene. This process can be carried out using various methods:
Aqueous Suspension Techniques: This method involves the polymerization of ethene and chlorotrifluoroethylene in an aqueous medium.
Low-Temperature Polymerization: Initiated by oxygen-activated triethylboron in dichlorotetrafluoroethane.
Radiation-Induced Polymerization: This method uses radiation to initiate the polymerization process.
化学反応の分析
1-chloro-1,2,2-trifluoroethene;ethene undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to its fluorinated structure.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of chlorine atoms.
Thermal Decomposition: At elevated temperatures, the polymer can decompose, releasing hydrogen chloride and other fluorinated compounds.
科学的研究の応用
1-chloro-1,2,2-trifluoroethene;ethene has a wide range of scientific research applications:
作用機序
The mechanism by which ethene, chlorotrifluoro-, polymer with ethene exerts its effects is primarily through its chemical and physical properties. The polymer’s fluorinated structure provides excellent chemical resistance and thermal stability, making it suitable for use in harsh chemical environments . The polymer’s molecular targets include various chemical reagents and solvents, which it resists due to its inert nature .
類似化合物との比較
1-chloro-1,2,2-trifluoroethene;ethene can be compared with other similar fluoropolymers:
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance, but it is not melt-processable like ethene, chlorotrifluoro-, polymer with ethene.
Polyvinylidene fluoride (PVDF): Offers good chemical resistance and is melt-processable, but has lower thermal stability compared to ethene, chlorotrifluoro-, polymer with ethene.
Perfluoroalkoxy (PFA): Similar to PTFE but melt-processable, with slightly lower chemical resistance compared to ethene, chlorotrifluoro-, polymer with ethene.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and processability, making it a versatile material for various applications.
特性
CAS番号 |
25101-45-5 |
|---|---|
分子式 |
C4H4ClF3 |
分子量 |
144.52 g/mol |
IUPAC名 |
1-chloro-1,2,2-trifluoroethene;ethene |
InChI |
InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 |
InChIキー |
CHJAYYWUZLWNSQ-UHFFFAOYSA-N |
SMILES |
C=C.C(=C(F)Cl)(F)F |
正規SMILES |
C=C.C(=C(F)Cl)(F)F |
同義語 |
ethylene-chlorotrifluoroethylene copolymer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















